molecular formula C11H20Cl2N4O B1455190 N-(1-Piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride CAS No. 1361114-77-3

N-(1-Piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride

Cat. No. B1455190
M. Wt: 295.21 g/mol
InChI Key: IPIWSNYDPUYKRK-UHFFFAOYSA-N
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Description

N-(1-Piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride (NPMP-A) is a novel compound that has been developed in recent years for a variety of scientific research applications. NPMP-A is a derivative of the commonly used piperidine group and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthetic Utility and Chemical Reactions

  • Construction of Novel Derivatives : A study highlighted the use of chloroacetonitrile in constructing novel pyrazole and thiazole derivatives, showcasing the versatility of piperidine-based compounds in synthesizing a wide range of chemical structures. This synthetic pathway opens up new avenues for the development of compounds with potential biological activities (Khalil et al., 2017).

Biological and Pharmacological Applications

  • Anticholinesterase Agents : Pyrazoline derivatives, including those with a piperidine moiety, have been synthesized and evaluated for their anticholinesterase effects. This research is significant for the development of treatments for diseases such as Alzheimer's, demonstrating the compound's potential in neurodegenerative disorder therapeutics (Altıntop, 2020).
  • Antimicrobial Nano-Materials : The synthesis and biological evaluation of antimicrobial nano-materials based on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives were explored. These compounds exhibited significant antimicrobial activities, especially against fungal pathogens, suggesting their potential in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Material Science and Chemistry

  • Coordination Complexes and Antioxidant Activity : Novel coordination complexes constructed from pyrazole-acetamide derivatives were synthesized, showcasing the role of hydrogen bonding in self-assembly processes. These complexes were evaluated for their antioxidant activity, highlighting the compound's relevance in material science and potential biological applications (Chkirate et al., 2019).

properties

IUPAC Name

N-[1-(piperidin-4-ylmethyl)pyrazol-4-yl]acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.2ClH/c1-9(16)14-11-6-13-15(8-11)7-10-2-4-12-5-3-10;;/h6,8,10,12H,2-5,7H2,1H3,(H,14,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIWSNYDPUYKRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN(N=C1)CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-Piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride
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N-(1-Piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride
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N-(1-Piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride
Reactant of Route 4
N-(1-Piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride
Reactant of Route 5
N-(1-Piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride
Reactant of Route 6
N-(1-Piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride

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